1,4-Bis(4-Cyanostyryl)Benzene
Overview
Description
1,4-Bis(4-Cyanostyryl)Benzene is a compound synthesized through various chemical reactions and known for its photoluminescent properties and potential applications in optoelectronic devices.
Synthesis Analysis
The synthesis of 1,4-Bis(4-Cyanostyryl)Benzene derivatives has been achieved through the Knoevenagel reaction involving specific precursors like terephthaldicarboxyaldehyde (Loewe & Weder, 2002).
Molecular Structure Analysis
The molecular structure of 1,4-Bis(4-Cyanostyryl)Benzene and its derivatives has been explored in various studies. For instance, the structure and theoretical study of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was reported, highlighting its quasi-planar structure and significant torsion angles between certain rings (Percino et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving 1,4-Bis(4-Cyanostyryl)Benzene demonstrate its potential in forming various compounds with distinct properties. For example, its cyclometalated derivatives have been studied for their unique structures and properties (O. and Steel, 1998).
Physical Properties Analysis
The physical properties, particularly the optoelectronic characteristics of 1,4-Bis(4-Cyanostyryl)Benzene derivatives, have been a subject of interest. Studies have shown these compounds' potential in applications like optoelectronic devices due to their unique absorption and emission spectra (Baba & Nishida, 2014).
Chemical Properties Analysis
The chemical properties of 1,4-Bis(4-Cyanostyryl)Benzene derivatives, such as their fluorescence and photoluminescence, have been extensively studied. These properties are influenced by factors like molecular structure and the environment, as seen in their solvatochromic and aggregation-induced properties (Noh et al., 2010).
Scientific Research Applications
Enhancement in Fluorescence Quantum Yield and Two-Photon Absorption : It's used in the synthesis of quadrupolar isomeric molecules, which exhibit enhanced fluorescence quantum yield and two-photon absorption in nanoaggregate form. This application is significant in solvatochromic fluorescence and has potential in optical properties tuning (Noh et al., 2010).
Optoelectronic Device Applications : 1,4-Bis(4-Cyanostyryl)Benzene derivatives, like 1,4-bis(4-methylstyryl)benzene, have been prepared as nanocrystals using a wet process, showing promise in optoelectronics due to their unique optical properties (Baba & Nishida, 2014).
Investigation of Crystal Lattices : The derivatives of 1,4-Bis(4-Cyanostyryl)Benzene have been synthesized and characterized to study the effects of substitution on crystal lattices, which is crucial for understanding material properties in various applications (Bartholomew et al., 2000).
Photoluminescence Applications : The compound and its derivatives are used in the study of photoluminescent properties, particularly in different states like crystalline solid, liquid crystalline state, and molecular solutions. This has implications in dye applications and electronic materials (Lowe & Weder, 2002).
Antitrypanosomal Agents : It serves as a precursor for the synthesis of compounds with potential as antitrypanosomal agents, which are important in the treatment of diseases like sleeping sickness (Das et al., 1982).
Two-Photon Absorption and Emission Properties : Its derivatives exhibit significant two-photon absorption and emission properties, which are critical in developing materials for optical applications (Chi, 2010).
Textile Industry Applications : The compound is used in the textile industry as a fluorescent whitening agent and its interactions with different materials, like polystyrene and polyvinylpyrrolidone nanofibers, have been investigated for enhanced photoluminescence (Wang et al., 2008).
Biological Imaging Applications : Water-soluble derivatives of 1,4-Bis(4-Cyanostyryl)Benzene have been synthesized for use in biological two-photon applications, particularly for high two-photon cross-sections and fluorescence in water (Dollinger et al., 2004).
Study of Charge Transport and Photoelectric Properties : The introduction of different electron-withdrawing groups into bis-styrylbenzene skeleton has been studied to understand their impact on photophysical and photoelectrical properties (Mochizuki, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAAMJMIIHTGBH-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)/C=C/C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-Cyanostyryl)Benzene | |
CAS RN |
13001-40-6 | |
Record name | 4,4'-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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